molecular formula C8H13I B1523369 2-(Iodomethyl)bicyclo[2.2.1]heptane CAS No. 858018-16-3

2-(Iodomethyl)bicyclo[2.2.1]heptane

Cat. No. B1523369
CAS RN: 858018-16-3
M. Wt: 236.09 g/mol
InChI Key: CVFNHQHHCQFJDT-UHFFFAOYSA-N
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Description

“2-(Iodomethyl)bicyclo[2.2.1]heptane” is a derivative of norbornane, also known as bicyclo[2.2.1]heptane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . The carbon skeleton of norbornane is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .


Synthesis Analysis

The synthesis of norbornane derivatives, such as “2-(Iodomethyl)bicyclo[2.2.1]heptane”, is a topic of ongoing research. One approach involves an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “2-(Iodomethyl)bicyclo[2.2.1]heptane” is based on the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . The molecular formula of “2-(Iodomethyl)bicyclo[2.2.1]heptane” is C8H13I .

Scientific Research Applications

Asymmetric Synthesis

The bicyclo[2.2.1]heptane structure is a key scaffold in asymmetric synthesis. It’s used to create enantioselective compounds, which are crucial in the development of pharmaceuticals. The organocatalytic formal [4 + 2] cycloaddition reaction is a method that allows access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner . This approach is significant for synthesizing biologically active molecules and drug discovery.

Thermophysical Property Research

Bicyclo[2.2.1]heptane compounds are studied for their thermophysical properties, which are essential for material science applications. These properties include boiling points, critical temperatures, and densities . Understanding these properties is vital for designing materials with specific thermal characteristics.

Molecular Architecture

The bicyclo[2.2.1]heptane core is a privileged structure found in many bioactive natural products, such as camphor and sordarins . Research into the molecular architecture of these compounds can lead to the discovery of new drugs and better understanding of how existing drugs work.

Catalysis

Compounds with a bicyclo[2.2.1]heptane structure are used in catalysis. For example, bornanesultam is a chiral auxiliary, and dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis . These compounds are crucial for creating reactions that are more efficient, selective, and environmentally friendly.

Drug Design

The bicyclo[2.2.1]heptane scaffold is featured in drug candidates due to its versatility and presence in natural bioactive compounds . Research into this scaffold can lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

Synthetic Chemistry

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for the synthesis of related biologically significant molecules . This research is highly desirable for relevant drug discovery and contributes to the diversity-oriented synthesis strategies in medicinal chemistry.

Future Directions

The future directions for the study of “2-(Iodomethyl)bicyclo[2.2.1]heptane” and similar compounds could involve further exploration of their synthesis, reactions, and potential applications. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

Mechanism of Action

properties

IUPAC Name

2-(iodomethyl)bicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13I/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFNHQHHCQFJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704420
Record name 2-(Iodomethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858018-16-3
Record name 2-(Iodomethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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